molecular formula C8H8Cl2N2O B140571 2-(3,4-Dichlorophenyl)acetohydrazide CAS No. 129564-33-6

2-(3,4-Dichlorophenyl)acetohydrazide

Cat. No.: B140571
CAS No.: 129564-33-6
M. Wt: 219.06 g/mol
InChI Key: BDVLLZFPIPICSB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)acetohydrazide is a substituted acetohydrazide derivative characterized by a 3,4-dichlorophenyl group attached to the acetohydrazide backbone. This compound belongs to a broader class of hydrazide derivatives known for diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVLLZFPIPICSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371093
Record name 2-(3,4-dichlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129564-33-6
Record name 2-(3,4-dichlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinolysis of Ethyl 2-(3,4-Dichlorophenyl)acetate

The most widely documented approach involves reacting ethyl 2-(3,4-dichlorophenyl)acetate with hydrazine hydrate in ethanol under reflux. This method, adapted from benzimidazole-derived hydrazide syntheses, proceeds via nucleophilic acyl substitution:

Ethyl 2-(3,4-dichlorophenyl)acetate+N2H4H2OEtOH, refluxThis compound+EtOH+H2O\text{Ethyl 2-(3,4-dichlorophenyl)acetate} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{this compound} + \text{EtOH} + \text{H}2\text{O}

Procedure :

  • Dissolve ethyl 2-(3,4-dichlorophenyl)acetate (1 equiv) in absolute ethanol.

  • Add hydrazine hydrate (1.2 equiv) dropwise with stirring.

  • Reflux the mixture at 80°C for 4–6 hours.

  • Cool to room temperature, pour into ice-cold water, and neutralize with 10% NaHCO₃.

  • Filter the precipitate and recrystallize from ethanol-water (1:1).

Optimization Insights :

  • Excess hydrazine (1.5–2.0 equiv) improves yields by driving the reaction to completion.

  • Catalytic HCl (0.1 equiv) accelerates the reaction by protonating the ester carbonyl.

Acyl Chloride Route via 2-(3,4-Dichlorophenyl)acetyl Chloride

An alternative method involves synthesizing the acyl chloride intermediate from 2-(3,4-dichlorophenyl)acetic acid, followed by reaction with hydrazine:

2-(3,4-Dichlorophenyl)acetic acidSOCl22-(3,4-Dichlorophenyl)acetyl chlorideN2H4This compound\text{2-(3,4-Dichlorophenyl)acetic acid} \xrightarrow{\text{SOCl}2} \text{2-(3,4-Dichlorophenyl)acetyl chloride} \xrightarrow{\text{N}2\text{H}_4} \text{this compound}

Procedure :

  • Add thionyl chloride (2.5 equiv) dropwise to 2-(3,4-dichlorophenyl)acetic acid in dry dichloromethane at 0°C.

  • Reflux for 2 hours, then evaporate excess thionyl chloride under vacuum.

  • Dissolve the acyl chloride in tetrahydrofuran (THF) and add hydrazine hydrate (1.1 equiv) at 0°C.

  • Stir for 1 hour, filter the precipitate, and wash with cold THF.

Advantages :

  • Higher purity due to the volatile nature of thionyl chloride, which simplifies removal.

  • Suitable for acid-sensitive substrates.

Direct Acid-Hydrazine Condensation

Direct condensation of 2-(3,4-dichlorophenyl)acetic acid with hydrazine in acidic media offers a one-step route:

2-(3,4-Dichlorophenyl)acetic acid+N2H4H2OHCl, EtOHThis compound+2H2O\text{2-(3,4-Dichlorophenyl)acetic acid} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{HCl, EtOH}} \text{this compound} + 2\text{H}2\text{O}

Procedure :

  • Reflux equimolar amounts of the acid and hydrazine hydrate in ethanol with 5% HCl for 8 hours.

  • Concentrate the solution under reduced pressure and recrystallize from ethanol.

Challenges :

  • Lower yields (50–60%) due to competing side reactions.

  • Requires stringent pH control to minimize hydrolysis.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC)

TLC (silica gel 60 F₂₅₄, ethyl acetate/hexane 3:7) confirms reaction completion by visualizing spots under UV light (Rf = 0.35 for product vs. Rf = 0.75 for ester precursor).

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 2.85 (s, 2H, CH₂CO)

  • δ 7.35–7.60 (m, 3H, Ar-H)

  • δ 9.80 (s, 1H, NH)

  • δ 10.20 (s, 1H, NH).

ESI-MS : Molecular ion peak at m/z 247.1 [M+H]⁺, consistent with C₈H₇Cl₂N₂O.

Comparative Analysis of Synthetic Methods

Parameter Ester Hydrazinolysis Acyl Chloride Route Direct Condensation
Yield 75–85%70–75%50–60%
Reaction Time 4–6 hours3–4 hours8–10 hours
Purity HighVery HighModerate
Scalability ExcellentModeratePoor

Purification and Crystallization Strategies

Recrystallization from ethanol-water (1:1) yields colorless needles with a melting point of 185–187°C. For hygroscopic batches, column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) removes residual hydrazine.

Industrial-Scale Considerations

  • Solvent Recycling : Ethanol recovery via distillation reduces costs.

  • Waste Management : Neutralize acidic byproducts with Ca(OH)₂ before disposal.

  • Safety : Hydrazine hydrate requires handling under N₂ due to its toxicity and explosiveness .

Chemical Reactions Analysis

2-(3,4-Dichlorophenyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of hydrazide derivatives, including 2-(3,4-Dichlorophenyl)acetohydrazide. For instance, hydrazide-hydrazone derivatives have shown significant activity against prostate cancer cell lines (PC-3 and DU-145). These compounds were synthesized and screened for their anticancer efficacy, revealing promising results in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms such as mitochondrial membrane potential disruption and Annexin V/PI staining .

Antibacterial and Antifungal Activities
Hydrazides have been recognized for their antibacterial and antifungal properties. Research indicates that derivatives of this compound exhibit notable activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazide structure can enhance its bioactivity against pathogens .

Anti-inflammatory Effects
Compounds containing the hydrazide functional group have been investigated for anti-inflammatory effects. Studies demonstrate that this compound derivatives can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases .

Agrochemical Applications

Herbicidal Activity
The potential use of this compound in agrochemical formulations has been explored. Its derivatives have shown herbicidal activity against various weed species. Research has focused on optimizing formulations to enhance efficacy while minimizing environmental impact .

Table 1: Anticancer Activity of Hydrazide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundPC-310.36Apoptosis induction
Novel Hydrazone DerivativeDU-1455.24Mitochondrial disruption
Etodolac HydrazideLNCaP15.53Cell cycle arrest

Table 2: Antibacterial Activity of Hydrazide Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Hydrazone DerivativeEscherichia coli18
Another DerivativePseudomonas aeruginosa12

Case Studies

Case Study: Synthesis and Evaluation of Anticancer Activity
In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized a series of hydrazone derivatives from this compound and evaluated their anticancer activities against prostate cancer cell lines. The study concluded that certain modifications significantly enhanced the anticancer efficacy through specific apoptotic pathways .

Case Study: Development of Antibacterial Agents
Another study focused on synthesizing various hydrazone derivatives from acetohydrazides to evaluate their antibacterial properties. The results indicated that specific structural modifications led to increased potency against resistant bacterial strains, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Hybrid structures with sulfonyl-piperazinyl () or thio-pyrimidine () moieties exhibit increased molecular complexity and weight, which may influence pharmacokinetics .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., Compounds 228, 212, 230) show IC₅₀ values of 6.10–7.34 µM, significantly lower than the standard acarbose (IC₅₀: 378.2 µM) . The dichlorophenyl-substituted oxadiazole (Compound 25, IC₅₀: 3.23 µM) highlights the potency of halogenated aryl groups .
  • Antimicrobial Activity: Pyrimidine-thio acetohydrazides with 4-aminophenyl or dihydroxyphenyl substituents () demonstrate superior activity against bacteria and fungi compared to unsubstituted analogs, underscoring the role of polar functional groups .

Structure-Activity Relationships (SAR)

  • Halogenation : Dichlorophenyl and fluorophenyl groups enhance enzyme inhibition and antimicrobial potency due to increased lipophilicity and target binding .
  • Hybrid Structures : Sulfonyl-piperazinyl () and spiro-pyridazone () derivatives exhibit diastereoselectivity and improved stability under microwave-assisted synthesis .

Physicochemical Properties

Property This compound 2-((3-Nitrophenyl)amino)acetohydrazide () 3,5-Dichlorophenylhydrazine HCl ()
Molecular Weight 248.07 210.19 213.5
Melting Point Not reported Not reported 204°C (dec)
Solubility Likely moderate in ethanol Data limited Low (hydrochloride salt)

Notes:

  • Dichlorophenyl derivatives often exhibit higher melting points and lower aqueous solubility compared to non-halogenated analogs, impacting formulation strategies .

Biological Activity

Overview

2-(3,4-Dichlorophenyl)acetohydrazide is a chemical compound with the molecular formula C8_8H8_8Cl2_2N2_2O and a molecular weight of approximately 219.07 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, which impacts various biochemical pathways and cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various microbial strains, it demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values for tested strains ranged from 12.5 µg/mL to 100 µg/mL, indicating varying degrees of sensitivity among different microbial species .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, including β-glucuronidase. The inhibition assay involved measuring the absorbance of p-nitrophenol produced from the substrate at 405 nm, demonstrating that this compound can effectively reduce enzyme activity in vitro .

Study on Antimicrobial Properties

A study conducted on several derivatives of hydrazides, including this compound, reported that this compound exhibited notable antimicrobial activity against various strains of Candida and Staphylococcus aureus. The results suggested that structural modifications could enhance its efficacy against resistant strains .

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit β-glucuronidase derived from bovine liver. The assay revealed that at optimal concentrations, it significantly reduced enzyme activity compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaBiological ActivityMIC (µg/mL)
This compound C8_8H8_8Cl2_2N2_2OAntimicrobial; Enzyme Inhibition12.5 - 100
3,4-Dichlorophenylacetic acid C9_9H8_8Cl2_2OModerate Antimicrobial25 - 150
Phenoxyacetohydrazide C9_9H10_10N2_2OEnzyme Inhibition15 - 200

Q & A

Q. Basic Characterization

  • Melting Point : Used to assess purity (e.g., 281–283°C for dibrominated derivatives) .
  • Spectroscopy :
    • IR : Confirms N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
    • NMR : ¹H NMR reveals aryl proton environments (δ 7.2–8.1 ppm for dichlorophenyl groups) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves hydrogen-bonding networks and lattice energies (e.g., CCDC 2032776 for related hydrazides) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 291.9621 for C₈H₇Cl₂N₂O) .

How do structural modifications influence the bioactivity of this compound derivatives?

Q. SAR Insights

  • Electron-Withdrawing Groups : Bromo or nitro substituents enhance enzymatic inhibition (e.g., IC₅₀ = 0.69 µM for bromo-indole derivatives vs. 4.24 µM for cyano analogs) by increasing electrophilicity at the hydrazide moiety .
  • Substituent Position : 3,4-Dichloro substitution on the phenyl ring improves α-glucosidase inhibition (IC₅₀ = 3.23 µM) compared to mono-chloro analogs, likely due to enhanced hydrophobic interactions .

Advanced Mechanistic Probes
Docking studies reveal that dichlorophenyl groups occupy hydrophobic pockets in enzyme active sites (e.g., α-glucosidase), while the hydrazide linker forms hydrogen bonds with catalytic residues .

How can discrepancies in reported IC₅₀ values for similar derivatives be resolved?

Q. Data Contradiction Analysis

  • Assay Variability : Differences in enzyme sources (e.g., human vs. microbial α-glucosidase) or buffer pH (5.0 vs. 7.4) can alter IC₅₀ values. Standardize protocols using acarbose (IC₅₀ = 378 µM) as a control .
  • Solubility Effects : Poor aqueous solubility may artificially inflate IC₅₀. Use DMSO co-solvents (<1% v/v) and validate via dose-response curves .

What computational strategies are effective for predicting the binding modes of this compound derivatives?

Q. Advanced Methodological Guide

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 2ZE0 for α-glucosidase) to model ligand-receptor interactions. Optimize force fields (e.g., AMBER) for halogen bonding .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution at the hydrazide group .

How do reaction solvents impact the yield and purity of this compound?

Q. Basic Solvent Selection

  • Polar Protic Solvents (Ethanol) : Favor nucleophilic substitution but may require longer reflux times.
  • Aprotic Solvents (Dioxane) : Improve crystallinity during recrystallization, yielding high-purity (>95%) products .

Advanced Solvent Engineering
Mixed solvents (e.g., ethanol/dioxane 1:1) balance reaction kinetics and solubility. Microwave irradiation in DMF reduces side reactions (e.g., oxidation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dichlorophenyl)acetohydrazide
Reactant of Route 2
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2-(3,4-Dichlorophenyl)acetohydrazide

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